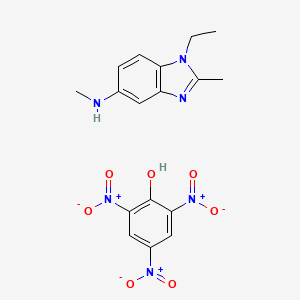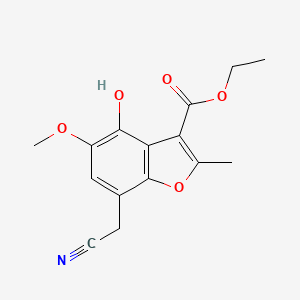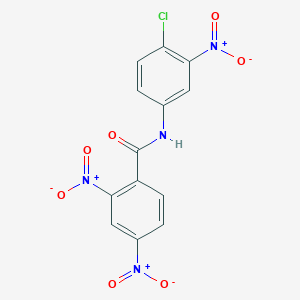![molecular formula C21H24ClNO3 B6122908 (4-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6122908.png)
(4-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone is a synthetic compound that has been studied for its potential use as a pharmaceutical drug. It is also known by the name of SCH 39166. This compound belongs to the class of arylalkylamines and has been found to have interesting properties that make it a potential candidate for further research.
作用机制
The mechanism of action of (4-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone involves the inhibition of the reuptake of neurotransmitters in the brain. This leads to an increase in the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft. This, in turn, leads to an increase in the activation of postsynaptic receptors and an overall increase in neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone are complex and depend on the dose and duration of treatment. It has been found to affect various neurotransmitter systems in the brain and to have an effect on the activity of certain enzymes. The physiological effects of this compound are still being studied, and more research is needed to fully understand its effects.
实验室实验的优点和局限性
The advantages of using (4-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone in lab experiments include its ability to selectively inhibit the reuptake of certain neurotransmitters, its relatively low toxicity, and its potential use in the treatment of various diseases. The limitations of using this compound in lab experiments include its complex mechanism of action, the need for careful dosing and monitoring, and the need for further research to fully understand its effects.
未来方向
There are several future directions for research on (4-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone. These include:
1. Further studies on the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain.
2. Studies on the potential use of this compound in the treatment of depression, anxiety, and other psychiatric disorders.
3. Studies on the potential use of this compound in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease.
4. Studies on the potential use of this compound in the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, (4-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone is a synthetic compound that has been studied for its potential use as a pharmaceutical drug. It has been found to have interesting properties that make it a potential candidate for further research. Its mechanism of action involves the inhibition of the reuptake of neurotransmitters in the brain, leading to an increase in neurotransmission. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of various diseases.
合成方法
The synthesis of (4-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone involves several steps. The first step involves the reaction of 4-chlorobenzaldehyde with ethyl 3-(dimethylamino)acrylate to form the corresponding α,β-unsaturated ketone. This is followed by the reaction of the ketone with piperidine and the reduction of the resulting iminium salt to form the final product.
科学研究应用
(4-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone has been studied for its potential use in the treatment of various diseases. It has been found to have an inhibitory effect on the uptake of dopamine, norepinephrine, and serotonin in the brain. This makes it a potential candidate for the treatment of depression, anxiety, and other psychiatric disorders.
属性
IUPAC Name |
(4-chlorophenyl)-[1-[(3-ethoxy-2-hydroxyphenyl)methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-2-26-19-7-3-5-17(21(19)25)14-23-12-4-6-16(13-23)20(24)15-8-10-18(22)11-9-15/h3,5,7-11,16,25H,2,4,6,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHPKDVWTHFUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCCC(C2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6122833.png)
![4-{[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B6122846.png)
![methyl 4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}benzoate](/img/structure/B6122849.png)
![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6122852.png)
![4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B6122860.png)
![5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6122868.png)
![dimethyl {(3,5-dichloro-2-methoxyphenyl)[(4-methoxyphenyl)amino]methyl}phosphonate](/img/structure/B6122873.png)
![2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine](/img/structure/B6122875.png)
![N-{1-[1-(2-phenylpropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6122876.png)
![3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid](/img/structure/B6122884.png)
![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B6122885.png)


